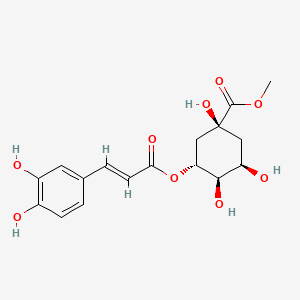

3-O-Caffeoylquinic acid methyl ester

Description

Methyl chlorogenate has been reported in Gelasia latifolia, Takhtajaniantha austriaca, and other organisms with data available.

from Eriobotrya japonica; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9/c1-25-16(23)17(24)7-12(20)15(22)13(8-17)26-14(21)5-3-9-2-4-10(18)11(19)6-9/h2-6,12-13,15,18-20,22,24H,7-8H2,1H3/b5-3+/t12-,13-,15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNIJRAPCCELQX-AWOKGZDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501289036 | |

| Record name | 3-O-Caffeoylquinic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123483-19-2 | |

| Record name | 3-O-Caffeoylquinic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123483-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl chlorogenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123483192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-Caffeoylquinic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL CHLOROGENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6GC3KV7JK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-O-Caffeoylquinic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Caffeoylquinic acid methyl ester is a naturally occurring phenolic compound and a derivative of chlorogenic acid, a well-studied bioactive molecule.[1] Found in various plant species, including coffee beans and artichokes, this compound has garnered interest in the pharmaceutical and nutraceutical industries for its potential therapeutic properties.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities with available quantitative data, detailed experimental protocols for its study, and insights into its molecular mechanisms of action.

Introduction

This compound, also known as methyl 3-O-caffeoylquinate, belongs to the family of caffeoylquinic acids. These are esters formed between caffeic acid and quinic acid. The methyl ester functional group enhances its solubility and stability compared to its parent compound, 3-O-caffeoylquinic acid. Its biological activities are largely attributed to the caffeoyl moiety, which possesses potent antioxidant properties. This guide will delve into the scientific understanding of this compound, providing a valuable resource for researchers in the field of natural product chemistry and drug discovery.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | methyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate | PubChem |

| Synonyms | Methyl chlorogenate, Chlorogenic acid methyl ester, Methyl 3-O-caffeoylquinate | PubChem |

| CAS Number | 123483-19-2 | PubChem |

| Molecular Formula | C₁₇H₂₀O₉ | PubChem |

| Molecular Weight | 368.34 g/mol | PubChem |

| Appearance | White to off-white solid | MedchemExpress.com |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | ChemFaces |

Biological Activities and Quantitative Data

This compound and its derivatives have been investigated for a range of biological activities. While specific quantitative data for this exact compound is limited in publicly available literature, data from closely related compounds provide valuable insights into its potential efficacy.

Antioxidant Activity

The antioxidant capacity of caffeoylquinic acid derivatives is well-documented and is primarily attributed to their ability to scavenge free radicals.

Note: Specific IC₅₀ values for this compound in DPPH assays were not found in the reviewed literature. The following data is for a related compound.

| Compound | Assay | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) | Source |

| 3,5-di-O-caffeoylquinic acid | DPPH radical scavenging | 4.26 | Trolox | Not specified | ResearchGate |

Anti-inflammatory Activity

Caffeoylquinic acid derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production and modulation of the NF-κB signaling pathway.

Note: A specific IC₅₀ value for this compound was not available. The data below is for a structurally similar compound.

| Compound | Cell Line | Inhibitory Effect | IC₅₀ (µM) | Source |

| 3-O-trans-caffeoyl-4-O-acetylquinic acid methyl ester | Not specified | Nitric Oxide (NO) inhibition | 12.18 to 29.45 | PubMed |

| 3,5-di-caffeoyl quinic acid methyl ester | RAW 264.7 macrophages | Significant inhibition of LPS-induced NO production at 5 µM | Not applicable | KoreaMed Synapse |

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for treating hyperpigmentation.

Note: Specific IC₅₀ values for this compound were not found. The data below is for related compounds.

| Compound | Source | IC₅₀ | Positive Control | IC₅₀ | Source |

| p-coumaric acid ethyl ester | Camellia pollen | 4.89 µg/mL | Arbutin | 51.54 µg/mL | NIH |

| Luteolin | - | 266.67 µM | Kojic acid | Not specified | MDPI |

| Norartocarpetin | - | 0.12 µM | Kojic acid | Not specified | MDPI |

Cytotoxic Activity

The cytotoxic effects of caffeic acid derivatives against various cancer cell lines have been explored.

Note: A specific IC₅₀ value for this compound against HeLa cells was not found. The following data is for caffeic acid.

| Compound | Cell Line | IC₅₀ (µM) | Source |

| Caffeic Acid | HeLa | 327±11.55 | NIH |

| Caffeic Acid | CaSki | 220±18.03 | NIH |

| Caffeic Acid | SiHa | 157±15.28 | NIH |

| Caffeic Acid | C33A | 40±3.21 | NIH |

Signaling Pathway Analysis

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of caffeic acid and its derivatives are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This allows the p50/p65 heterodimer of NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. Caffeic acid derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[2]

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocols

Isolation of this compound from Natural Sources

This protocol provides a general procedure for the isolation of caffeoylquinic acid derivatives from plant material, which can be adapted for this compound.

Workflow for Isolation

Caption: General workflow for isolation from plants.

Methodology:

-

Extraction: Dried and powdered plant material (e.g., 100 g) is extracted with acidified methanol (e.g., 1% HCl in methanol, 3 x 500 mL) at room temperature for 24 hours for each extraction.

-

Filtration and Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

Solvent Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The ethyl acetate fraction, typically rich in phenolic compounds, is collected.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are pooled and further purified by preparative HPLC on a C18 column using a mobile phase of methanol and water (with 0.1% formic acid) to yield the pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Synthesis of this compound

This protocol outlines a potential synthetic route.

Synthetic Workflow

Caption: A potential synthetic workflow.

Methodology:

-

Protection of Quinic Acid: The hydroxyl groups at positions 1, 4, and 5, and the carboxylic acid of (-)-quinic acid are protected. For example, the 4,5-hydroxyls can be protected as an acetonide, and the carboxylic acid as a methyl ester.

-

Protection of Caffeic Acid: The catechol hydroxyls of caffeic acid are protected, for instance, by acetylation.

-

Esterification: The protected quinic acid is esterified with the protected caffeic acid at the 3-hydroxyl position using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidic hydrolysis for the acetonide and mild basic conditions for the acetyl groups) to yield this compound.

-

Purification: The final product is purified by column chromatography or preparative HPLC.

DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Sample Preparation: A stock solution of this compound is prepared in methanol and serially diluted to obtain a range of concentrations. Ascorbic acid is used as a positive control.

-

Assay Procedure: 100 µL of each sample dilution is added to 100 µL of the DPPH solution in a 96-well plate. The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentration.

Tyrosinase Inhibition Assay

-

Reagent Preparation:

-

Phosphate (B84403) buffer (50 mM, pH 6.8).

-

Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).

-

L-DOPA solution (2 mM in phosphate buffer).

-

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted with phosphate buffer. Kojic acid is used as a positive control.

-

Assay Procedure: In a 96-well plate, 40 µL of the sample solution, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution are mixed and incubated at 25°C for 10 minutes. Then, 40 µL of the L-DOPA solution is added to initiate the reaction.

-

Measurement: The formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.

-

Calculation: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 The IC₅₀ value is determined from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of the supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Measurement: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm. A standard curve is generated using known concentrations of sodium nitrite.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

Conclusion

This compound is a promising natural product with a range of potential therapeutic applications, particularly in the areas of antioxidant and anti-inflammatory therapies. While more research is needed to fully elucidate its biological activities and establish specific quantitative efficacy, the available data on related compounds suggests a strong potential for this molecule. This technical guide provides a foundational resource for researchers to further explore the properties and applications of this compound, with detailed protocols to facilitate experimental investigations. Future studies should focus on obtaining specific quantitative data for this compound and exploring its in vivo efficacy and safety profiles.

References

- 1. Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? | MDPI [mdpi.com]

- 2. Anti-inflammatory effect of caffeic acid methyl ester and its mode of action through the inhibition of prostaglandin E2, nitric oxide and tumor necrosis factor-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Methyl Chlorogenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl chlorogenate, a methyl ester of the widely recognized chlorogenic acid, is a phenolic compound with demonstrated anti-inflammatory properties. This technical guide provides an in-depth overview of its natural sources, distinguishing between endogenous occurrence and formation as a result of extraction methodologies. Detailed experimental protocols for extraction, identification, and analysis are presented, alongside available quantitative data. Furthermore, this guide elucidates a key signaling pathway modulated by methyl chlorogenate, offering insights for researchers in pharmacology and drug development.

Natural Sources of Methyl Chlorogenate

Methyl chlorogenate has been identified in a limited number of plant species. A critical distinction must be made between its natural, endogenous presence and its formation as an artifact during specific extraction procedures.

Endogenous Natural Sources

The most well-documented natural source of endogenous methyl chlorogenate is the leaves of the loquat tree (Eriobotrya japonica).[1][2] This plant, belonging to the Rosaceae family, has been a subject of phytochemical investigations that have successfully isolated and identified methyl chlorogenate as a constituent of its leaf extracts.[2]

Other reported plant sources include:

-

Flacourtia inermis (lovi-lovi): A chemical investigation of the fruit juice of this plant led to the isolation of methyl chlorogenate.

-

Neoalsomitra integrifoliola: This plant has been reported to contain methyl chlorogenate in its leaves.

-

Angelica shikokiana: Methyl chlorogenate has been isolated from the aerial parts of this plant.

-

Gelasia latifolia and Takhtajaniantha austriaca: These organisms have also been reported to contain methyl chlorogenate.

Formation During Extraction

It is crucial for researchers to be aware that methyl chlorogenate can be readily formed during the extraction of plant material rich in chlorogenic acids when acidified methanol (B129727) is used as the solvent.[3][4][5] The acidic conditions catalyze the esterification of chlorogenic acid with methanol, leading to the formation of methyl chlorogenate. This has been demonstrated in studies involving:

-

Crataegus monogyna (Hawthorn): Extraction of hawthorn inflorescences with acidified methanol resulted in the enrichment of the extract with methyl chlorogenates.[3][4][5]

-

Nectarine Kernels: Similar results of methyl chlorogenate formation were observed when nectarine kernels were extracted with acidified methanol.[4]

This phenomenon underscores the importance of selecting appropriate extraction solvents to distinguish between endogenous and process-induced compounds.

Quantitative Data

Specific quantitative data on the concentration of methyl chlorogenate in its natural sources is limited in the available scientific literature. However, data on the content of its precursor, chlorogenic acid, and related phenolic compounds in Eriobotrya japonica leaves provide valuable context.

| Plant Source | Cultivar/Condition | Compound | Concentration (μg/g of dry sample) | Reference |

| Eriobotrya japonica (Loquat) Leaves | Summer Shoot Leaf (Initial Stage) | Chlorogenic Acid | 2258.76 | [6] |

| Eriobotrya japonica (Loquat) Leaves | Summer Shoot Leaf (Final Stage) | Chlorogenic Acid | 4855.09 | [6] |

| Eriobotrya japonica (Loquat) Leaves | 'Golden Nugget' (Old Leaves) | Chlorogenic Acid | 4.61 | [7] |

| Eriobotrya japonica (Loquat) Leaves | 'Golden Nugget' (New Leaves) | Chlorogenic Acid | 7.39 | [7] |

| Eriobotrya japonica (Loquat) Leaves | Hot Water Extract | 3-Caffeoylquinic acid | 7.82 - 12.58 | [8][9] |

| Eriobotrya japonica (Loquat) Leaves | 40% Ethanol Extract | 3-Caffeoylquinic acid | 4.68 - 14.48 | [8][9] |

| Eriobotrya japonica (Loquat) Leaves | Hot Water Extract | 4-Caffeoylquinic acid | 3.75 - 12.58 | [8][9] |

| Eriobotrya japonica (Loquat) Leaves | 40% Ethanol Extract | 4-Caffeoylquinic acid | 3.75 - 12.58 | [8][9] |

| Eriobotrya japonica (Loquat) Leaves | Hot Water Extract | 5-Caffeoylquinic acid | 3.60 - 7.82 | [8][9] |

| Eriobotrya japonica (Loquat) Leaves | 40% Ethanol Extract | 5-Caffeoylquinic acid | 3.60 - 7.82 | [8][9] |

| Crataegus monogyna (Hawthorn) Leaves and Flowers | Microwave-Assisted Extraction (Optimal) | Chlorogenic Acid | Not explicitly quantified, but present | [10] |

Experimental Protocols

Extraction and Isolation of Methyl Chlorogenate from Eriobotrya japonica Leaves (Analytical Scale)

This protocol is based on methods described for the analysis of phenolic compounds in loquat leaves.[2]

Objective: To extract and identify methyl chlorogenate from Eriobotrya japonica leaves.

Materials:

-

Dried and powdered Eriobotrya japonica leaves

-

Methanol

-

Ethyl acetate (B1210297) (EtOAc)

-

n-Butanol (n-BuOH)

-

Silica (B1680970) gel for column chromatography

-

MCI gel CHP-20P

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

-

C18 analytical column

Procedure:

-

Extraction:

-

Extract the powdered leaves with methanol at room temperature.

-

Concentrate the methanol extract under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and partition successively with ethyl acetate and n-butanol.

-

The ethyl acetate fraction has been shown to contain methyl chlorogenate.[2]

-

-

Isolation:

-

Subject the ethyl acetate fraction to repeated column chromatography on silica gel, MCI gel CHP-20P, and Sephadex LH-20.

-

Monitor the fractions by thin-layer chromatography (TLC) or HPLC to track the separation of compounds.

-

Combine fractions containing the compound of interest and purify further until a pure sample of methyl chlorogenate is obtained.

-

-

Identification and Quantification:

-

Analyze the purified compound and the fractions using an HPLC-DAD or HPLC-MS system.

-

Use a C18 column with a gradient elution of water (with a small percentage of formic acid, e.g., 0.1%) and acetonitrile (B52724) or methanol.

-

Identify methyl chlorogenate by comparing its retention time and UV-Vis/mass spectrum with a known standard.

-

Quantification can be performed by creating a calibration curve with a pure standard of methyl chlorogenate.

-

Formation and Identification of Methyl Chlorogenate from Crataegus monogyna

This protocol details the formation of methyl chlorogenate via acidified methanol extraction and its subsequent analysis.[3][11]

Objective: To generate and identify methyl chlorogenate from a plant source rich in chlorogenic acids.

Materials:

-

Dried and powdered Crataegus monogyna inflorescences

-

Methanol (HPLC grade)

-

Hydrochloric acid (HCl)

-

HPLC-ESI-MS system

-

C18 analytical column

Procedure:

-

Extraction:

-

Prepare a 5% methanolic solution of hydrochloric acid (acidified methanol).

-

Extract 2 g of the powdered plant material with 10 mL of the acidified methanol.

-

Shake the sample at 500 rpm for 30 minutes, sonicate, and then filter through a 0.45 µm syringe filter.

-

-

Sample Preparation for Analysis:

-

Dilute the filtered extract 1:1 with pure methanol before injection into the HPLC system.

-

-

HPLC-ESI-MS Analysis:

-

Column: C18 Atlantis T3 (3 µm, 100 mm × 3 mm i.d.)

-

Mobile Phase: A linear gradient of acetonitrile and water containing 0.5% formic acid.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

-

Data Analysis: Identify methyl chlorogenate and its isomers based on their mass-to-charge ratio (m/z) of [M-H]⁻ at 367 and their characteristic fragmentation patterns.[3]

-

Signaling Pathway Modulation

Methyl chlorogenate has been shown to exert significant anti-inflammatory effects by modulating the COX-2/NLRP3/NF-κB signaling pathway .[12][13] This pathway is a critical regulator of the inflammatory response.

Diagram of the COX-2/NLRP3/NF-κB Signaling Pathway and the Inhibitory Effect of Methyl Chlorogenate

Description of the Pathway:

-

Initiation: Inflammatory stimuli, such as lipopolysaccharide (LPS), bind to Toll-like receptor 4 (TLR4) on the cell surface.

-

NF-κB Activation: This binding triggers a signaling cascade that activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, leading to its degradation and the release of the NF-κB p65 subunit.

-

Nuclear Translocation and Transcription: The active p65 subunit translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those encoding for NLRP3, pro-interleukin-1β (pro-IL-1β), and cyclooxygenase-2 (COX-2).

-

NLRP3 Inflammasome Assembly: The newly synthesized NLRP3 protein, in response to cellular stress signals, assembles into a multi-protein complex called the NLRP3 inflammasome.

-

Caspase-1 Activation and Cytokine Maturation: The active NLRP3 inflammasome cleaves pro-caspase-1 into its active form, caspase-1. Caspase-1 then cleaves pro-IL-1β into the mature, pro-inflammatory cytokine IL-1β, which is subsequently secreted from the cell.

-

COX-2 Activity: The transcribed COX-2 enzyme catalyzes the production of prostaglandin (B15479496) E2 (PGE2), another key mediator of inflammation.

Inhibitory Action of Methyl Chlorogenate:

Methyl chlorogenate intervenes at multiple points in this pathway to exert its anti-inflammatory effects:

-

It inhibits the phosphorylation of the NF-κB p65 subunit, thereby preventing its activation and subsequent translocation to the nucleus.

-

It inhibits the activation of the NLRP3 inflammasome.

-

It downregulates the expression of COX-2.

By targeting these key nodes, methyl chlorogenate effectively suppresses the production of pro-inflammatory cytokines and mediators.

Conclusion

Methyl chlorogenate is a naturally occurring phenolic compound with significant anti-inflammatory potential. While its endogenous presence has been confirmed in Eriobotrya japonica and a few other plant species, researchers must be cautious of its formation as an artifact during extraction with acidified methanol. The provided experimental protocols offer a foundation for the extraction, identification, and analysis of this compound. The elucidation of its inhibitory action on the COX-2/NLRP3/NF-κB signaling pathway provides a clear mechanism for its biological activity and highlights its potential as a lead compound for the development of novel anti-inflammatory agents. Further research is warranted to obtain more comprehensive quantitative data on its concentration in various natural sources and to fully explore its therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Antioxidant flavonoids and chlorogenic acid from the leaves of Eriobotrya japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extraction with Acidified Methanol—An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction with Acidified Methanol-An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Change Patterns of Major Functional Components in the Loquat Summer Shoot Leaf during Annual Growth in: Journal of the American Society for Horticultural Science Volume 149: Issue 6 | ASHS [journals.ashs.org]

- 7. revistanortegrande.uc.cl [revistanortegrande.uc.cl]

- 8. sbicafe.ufv.br [sbicafe.ufv.br]

- 9. scielo.br [scielo.br]

- 10. Optimization of Microwave-Assisted Extraction of Polyphenols from Crataegus monogyna L. [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-O-Caffeoylquinic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Caffeoylquinic acid methyl ester, also known as methyl chlorogenate, is a naturally occurring phenolic compound and a derivative of chlorogenic acid.[1][2] It is characterized by a quinic acid backbone with a caffeoyl group attached at the 3-position and a methyl ester functional group.[3] This compound is found in various plant species, including the fruits of Morus alba L., and is of significant interest in pharmacology and food science due to its biological activities.[3][4] The esterification of the parent compound, chlorogenic acid, enhances its stability and solubility, influencing its bioavailability and potential applications.[1][3] This technical guide provides a detailed overview of its physicochemical properties, experimental protocols for their determination, and insights into its biological interactions.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Reference |

| IUPAC Name | methyl (1S,3R,4R,5R)-3-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate | [2][5] |

| Synonyms | Methyl chlorogenate, Chlorogenic methyl ester | [2] |

| CAS Number | 123483-19-2 | [2] |

| Molecular Formula | C₁₇H₂₀O₉ | [2][3] |

| Molecular Weight | 368.34 g/mol | [5][6] |

| Appearance | White to off-white solid powder | [6][7] |

| pKa (Predicted) | 9.32 ± 0.10 | [7] |

| Solubility | Soluble in DMSO (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Methanol, Ethanol (B145695), and Pyridine. Limited solubility in water. | [3][4][6][7][8] |

Spectral Data

Spectroscopic data are essential for the structural elucidation and confirmation of this compound.

| Spectroscopic Technique | Key Data Points | Reference |

| Mass Spectrometry (LC-MS) | Precursor Type: [M+H]⁺; Precursor m/z: 369.1172 | [2] |

| Precursor Type: [M-H]⁻; Precursor m/z: 367 | [9] | |

| ¹³C NMR Spectroscopy | Data available in various literature sources for structural confirmation. | [2][10][11] |

| ¹H NMR Spectroscopy | Data available in various literature sources for structural confirmation. | [2][10][11] |

| Infrared (IR) Spectroscopy | Utilized for identifying functional groups as part of structural elucidation. | [4] |

Experimental Protocols

The determination of the physicochemical and structural properties of natural products like this compound involves a combination of chromatographic and spectroscopic techniques.[4][12]

Isolation and Purification

Isolation from natural sources is typically achieved through solvent extraction followed by chromatographic purification.

-

Extraction : Plant material (e.g., fruits of Morus alba L.) is extracted with solvents like ethanol or methanol.[4]

-

Partitioning : The crude extract is partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to fractionate the components.

-

Chromatography : The desired compound is isolated from the active fraction using various column chromatography techniques, such as silica (B1680970) gel, Sephadex LH-20, or RP-C18 column chromatography.[4] High-Performance Liquid Chromatography (HPLC) is used for final purification and purity assessment.[13]

Structural Elucidation

The precise structure of the isolated compound is determined using a suite of spectroscopic methods.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) is used to determine the molecular weight by identifying the quasi-molecular ions ([M+H]⁺ or [M-H]⁻).[9]

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are conducted to establish the complete chemical structure and stereochemistry.[4]

-

Infrared (IR) Spectroscopy : Used to identify key functional groups such as hydroxyls (-OH), esters (C=O), and aromatic rings (C=C).[4]

Solubility Determination

-

Stock Solution Preparation : A concentrated stock solution of the compound is prepared in a highly soluble solvent, such as DMSO.[13]

-

Aqueous Equilibration : A known excess amount of the compound (e.g., 5 mg) is added to a specific volume of water (e.g., 1 mL).[13]

-

Equilibration : The aqueous solution is agitated at room temperature for an extended period (e.g., 48 hours) to ensure saturation.[13]

-

Quantification : After equilibration, the solution is centrifuged or filtered to remove undissolved particulates. The concentration of the dissolved compound in the aqueous supernatant is then quantified using HPLC with UV detection, by comparing the peak area to a standard calibration curve.[13]

Biological Activity and Signaling Pathways

This compound and its parent compound, chlorogenic acid, exhibit a range of biological activities, primarily attributed to their antioxidant properties.[1][3] The caffeoyl group can donate hydrogen to neutralize free radicals, thereby mitigating oxidative damage to biomolecules.[1]

Antioxidant and Anti-inflammatory Effects

The antioxidant activity of caffeoylquinic acids is often linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[14][15] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of protective enzymes like Heme Oxygenase-1 (HO-1).[16] This pathway is a key mechanism for cellular defense against oxidative stress.

Additionally, related compounds have been shown to modulate inflammatory pathways. For instance, 3,4,5-Tri-O-caffeoylquinic acid methyl ester activates the NF-κB, MAPK, and AKT/mTOR pathways.[17] Chlorogenic acid itself can directly act on the NF-κB signaling pathway to control the expression of pro-inflammatory factors.[16]

References

- 1. This compound | 123483-19-2 | FC177959 [biosynth.com]

- 2. This compound | C17H20O9 | CID 6476139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 123483-19-2: this compound [cymitquimica.com]

- 4. This compound | CAS:123483-19-2 | Manufacturer ChemFaces [chemfaces.com]

- 5. This compound 98.00% | CAS: 123483-19-2 | AChemBlock [achemblock.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound CAS#: 123483-19-2 [chemicalbook.com]

- 8. This compound | 123483-19-2 [chemicalbook.com]

- 9. Extraction with Acidified Methanol—An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. frontiersin.org [frontiersin.org]

- 13. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression [mdpi.com]

- 15. ohsu.edu [ohsu.edu]

- 16. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3,4,5-Tri-O-caffeoylquinic acid methyl ester isolated from Lonicera japonica Thunb. Flower buds facilitates hepatitis B virus replication in HepG2.2.15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis pathway of caffeoylquinic acids in plants

An in-depth guide to the biosynthesis of caffeoylquinic acids (CQAs) in plants, designed for researchers, scientists, and drug development professionals. This document details the core metabolic pathways, presents quantitative data, outlines experimental protocols, and provides visual diagrams of the key processes.

Introduction to Caffeoylquinic Acids (CQAs)

Caffeoylquinic acids (CQAs) are a significant class of phenolic acid metabolites, widely distributed throughout the plant kingdom.[1][2] They are esters formed between caffeic acid and quinic acid. The most predominant form is 5-O-caffeoylquinic acid (5-CQA), commonly known as chlorogenic acid (CGA).[1][2][3] CQAs play crucial roles in plant physiology, including growth, development, and responses to both biotic and abiotic stress.[1] For humans, CQAs are consumed in mg-to-gram quantities through various plant-based foods and are recognized for their beneficial health properties, such as antioxidant, anti-inflammatory, anti-diabetic, and antimicrobial activities.[1][3][4] This guide provides a technical overview of the intricate biosynthetic pathways leading to the production of these valuable compounds in plants.

Core Biosynthesis Pathway

The biosynthesis of CQAs is an extension of the general phenylpropanoid pathway, which itself originates from the shikimate pathway.[1][5][6] The shikimate pathway provides the essential aromatic amino acid L-phenylalanine, the primary precursor for all phenylpropanoids.[6][7] From phenylalanine, a series of enzymatic reactions leads to the formation of activated hydroxycinnamic acids, which are then transferred to quinic acid to form CQAs.

The initial and principal CQA formed is 5-CQA, which then serves as a precursor for the synthesis of its various isomers (e.g., 3-CQA, 4-CQA) and more complex di- or tri-CQAs.[1][3] There are several proposed routes for the synthesis of 5-CQA, with the most common pathways involving the sequential action of key enzymes.[1][2][8]

Key Enzymes and Reactions

The synthesis of 5-CQA begins with L-phenylalanine and proceeds through the core phenylpropanoid pathway to produce p-coumaroyl-CoA. This intermediate is then channeled into the CQA-specific branch.

-

Phenylalanine Ammonia-Lyase (PAL): This pivotal enzyme catalyzes the first committed step of the phenylpropanoid pathway, the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[1][2]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid at the C4 position to form p-coumaric acid.[1][8]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the crucial intermediate p-coumaroyl-CoA. This step is a critical branch point, directing flux towards various classes of phenylpropanoids.[1][9]

From p-coumaroyl-CoA, the pathway diverges, with two main routes described for the formation of 5-CQA in most plants.[1][2]

-

Route 1 (via HCT and C3'H):

-

Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase (HCT): HCT transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate, forming p-coumaroyl-5-O-shikimate.[1][10][11]

-

p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): This cytochrome P450 enzyme hydroxylates p-coumaroyl-shikimate to produce caffeoyl-shikimate.[2][12]

-

HCT (Reverse Reaction): HCT can then catalyze the reverse reaction, transferring the caffeoyl group from caffeoyl-shikimate back to Coenzyme A, forming caffeoyl-CoA.[12][13]

-

Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT): Finally, HQT transfers the caffeoyl group from caffeoyl-CoA to quinic acid to produce 5-O-caffeoylquinic acid (5-CQA).[1][2]

-

-

Route 2 (via HQT and C3'H):

-

Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT): HQT directly transfers the p-coumaroyl group from p-coumaroyl-CoA to quinic acid, forming p-coumaroyl-5-O-quinate.[1][2]

-

p-Coumaroyl Quinate 3'-Hydroxylase (C3'H): The C3'H enzyme then hydroxylates p-coumaroyl-quinate directly to yield 5-O-caffeoylquinic acid (5-CQA).[1][2][8]

-

HCT and HQT are structurally similar enzymes from the BAHD acyltransferase family, but HCT shows a substrate preference for shikimate, whereas HQT favors quinate.[1][9] The prevalence of each route can vary significantly between different plant species.[1][2]

Pathway Visualization

The following diagram illustrates the primary biosynthetic pathways leading to the formation of 5-O-caffeoylquinic acid.

Caption: Core biosynthetic pathways of 5-O-caffeoylquinic acid (5-CQA) from L-phenylalanine.

Quantitative Data on Pathway Gene Expression

The expression levels of biosynthetic genes are critical determinants of CQA accumulation. Transcriptomic analyses provide quantitative insights into the relative importance of different enzymes and pathways in specific tissues or conditions. The data below, from a study on Aster spathulifolius, shows the Fragments Per Kilobase of transcript per Million mapped reads (FPKM) for key pathway genes in leaf versus flower tissues, illustrating tissue-specific regulation.[9][14]

| Gene Family | Tissue | Number of Unigenes | Highest FPKM Value |

| PAL | Leaf | 120 | 765.03 (PAL1) |

| Flower | 76 | 793.68 (PAL1) | |

| C4H | Leaf | 12 | - |

| Flower | 4 | - | |

| 4CL | Leaf | 41 | 332.62 (4CL1) |

| Flower | 27 | 435.48 (4CL1) | |

| C3'H | Leaf | 169 | - |

| Flower | 140 | - | |

| HCT/HQT | Leaf | 82 (BAHDs) | HCT strongly expressed |

| Flower | 72 (BAHDs) | HQT strongly expressed | |

| Table 1: Quantitative gene expression data (FPKM) for CQA biosynthesis genes in A. spathulifolius.[9][14][15] |

This data suggests that in A. spathulifolius, the HQT-mediated pathway is more active in flowers, leading to higher CQA accumulation, while the HCT-mediated pathway may be more prominent in leaves.[9][15]

Experimental Protocols

Analyzing the CQA biosynthesis pathway involves quantifying the end-products and assaying the activity of key enzymes. Below are generalized protocols for these essential experiments.

Quantification of CQAs by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the separation and quantification of CQAs in plant extracts.[16][17][18]

Methodology:

-

Sample Preparation:

-

Harvest fresh plant material and immediately freeze in liquid nitrogen or lyophilize.

-

Grind the tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extract a known mass of powdered tissue (e.g., 100 mg) with a suitable solvent, typically 80% methanol, using sonication or shaking for a defined period (e.g., 30 minutes at room temperature).

-

Centrifuge the mixture at high speed (e.g., 13,000 x g for 15 minutes) to pellet cell debris.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-DAD Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.2% Phosphoric acid in water.[17]

-

Mobile Phase B: Methanol.[17]

-

Gradient: A time-dependent gradient is used to separate compounds, for example: 10-55% B over 50 minutes.[18]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.[17]

-

Injection Volume: 5-10 µL.

-

Detection: Monitor at 320-330 nm for CQAs.[18] Record spectra from 200-600 nm to confirm peak identity.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations (e.g., 5-CQA, caffeic acid) to generate a calibration curve.[18]

-

Correlate the peak area of the analyte in the sample to the calibration curve to determine its concentration.

-

Express results as mg per g of dry weight (DW) of the plant material.

-

Enzyme Activity Assays

Enzyme assays measure the rate of the reaction catalyzed by a specific enzyme in a crude protein extract from the plant tissue.

4.2.1 Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This assay measures the conversion of L-phenylalanine to trans-cinnamic acid by monitoring the increase in absorbance at 290 nm.

Methodology:

-

Protein Extraction:

-

Homogenize powdered plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol and polyvinylpyrrolidone).

-

Centrifuge at 15,000 x g for 20 minutes at 4 °C. The supernatant is the crude enzyme extract.

-

Determine the total protein concentration of the extract using a Bradford or similar assay.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.8) and 20 mM L-phenylalanine.

-

Start the reaction by adding a specific volume of the crude enzyme extract.

-

Incubate the reaction at 37-40 °C.

-

Measure the increase in absorbance at 290 nm over time (e.g., every 10 minutes for 1 hour) using a spectrophotometer. The product, trans-cinnamic acid, has a high absorbance at this wavelength.

-

Calculate enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of trans-cinnamic acid. Express as pkat/mg protein.

-

Experimental Workflow Visualization

The logical flow for quantifying CQAs in a plant sample is depicted below.

Caption: Workflow for the quantification of caffeoylquinic acids in plant tissue using HPLC-DAD.

Regulation of CQA Biosynthesis

The CQA biosynthetic pathway is finely regulated at the transcriptional level. Various families of transcription factors, including MYB, WRKY, and bHLH, can control the synthesis of CQAs by binding to the promoter regions of the structural genes like PAL, 4CL, and HCT/HQT.[1][3] The expression of these genes and, consequently, the accumulation of CQAs are also influenced by a wide range of environmental stimuli, such as UV radiation, pathogen attack, and nutrient availability, highlighting their role in plant stress adaptation.[9][19]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Biosynthesis and Bioactivity of Plant Caffeoylquinic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Characterization and functional analysis of the Hydroxycinnamoyl-CoA: shikimate hydroxycinnamoyl transferase (HCT) gene family in poplar [PeerJ] [peerj.com]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Targeting hydroxycinnamoyl CoA: shikimate hydroxycinnamoyl transferase for lignin modification in Brachypodium distachyon | ORNL [ornl.gov]

- 14. Transcriptome-Wide Identification and Quantification of Caffeoylquinic Acid Biosynthesis Pathway and Prediction of Its Putative BAHDs Gene Complex in <i>A. spathulifolius</i> - ProQuest [proquest.com]

- 15. preprints.org [preprints.org]

- 16. Quantitative Analysis of Caffeoylquinic Acid Derivatives in Methanolic Extract of Ainsliaea Acerifolia Leaves Using HPLC-DAD - koreascholar [db.koreascholar.com]

- 17. scielo.br [scielo.br]

- 18. pubs.acs.org [pubs.acs.org]

- 19. biosoil.ru [biosoil.ru]

Unveiling the Presence of 3-O-Caffeoylquinic Acid Methyl Ester in Morus alba L.: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 3-O-caffeoylquinic acid methyl ester in Morus alba L. (white mulberry). It consolidates available quantitative data, details experimental protocols for extraction and analysis, and visually represents key methodologies, offering a valuable resource for researchers exploring the therapeutic potential of this bioactive compound.

Natural Occurrence and Quantitative Distribution

This compound, a derivative of the well-known antioxidant chlorogenic acid, has been identified as a natural constituent of Morus alba. While its presence is confirmed, comprehensive quantitative data across all parts of the plant remains an area of ongoing research. To date, the most definitive identification and isolation of this compound has been reported in the fruits of Morus alba[1][2].

While specific quantitative data for this compound in leaves, stems, and roots is not extensively documented in current literature, analysis of related caffeoylquinic acid derivatives provides valuable insights into the potential distribution of this compound. Generally, the leaves of Morus alba are rich in phenolic compounds, including various caffeoylquinic acids[3][4]. The total phenolic content has been observed to be highest in the roots, followed by the leaves, twigs, and fruits[1]. This suggests that while the fruit is a confirmed source of this compound, other parts of the plant, particularly the leaves and roots, may also contain this compound, warranting further targeted quantitative studies.

Table 1: Quantitative Data of Caffeoylquinic Acid Derivatives in Morus alba L.

| Plant Part | Compound | Concentration (mg/100g dry weight) | Reference |

| Leaves | Chlorogenic Acid (5-O-caffeoylquinic acid) | 570.65 - 1259.67 | [3] |

| Leaves | 4-O-caffeoylquinic acid | Highest content in apical leaves harvested in January/February | [5] |

| Fruits | 5-O-caffeoylquinic acid | Present | [6][7] |

| Fruits | This compound | Isolated | [1][2] |

| Fruits | 4-O-caffeoylquinic acid methyl ester | Identified | [1] |

| Fruits | 5-O-caffeoylquinic acid methyl ester | Identified | [2] |

Experimental Protocols

Extraction of Caffeoylquinic Acid Derivatives

The extraction of caffeoylquinic acid derivatives from Morus alba is a critical step for their subsequent analysis and isolation. While a protocol specifically optimized for this compound is not available, methods developed for related compounds can be adapted. Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are modern techniques that offer improved efficiency over conventional methods[8][9][10][11].

Protocol: Ultrasound-Assisted Extraction (UAE) of Caffeoylquinic Acids [8][9][12]

-

Sample Preparation: Air-dry the desired plant material (e.g., fruits, leaves) at 50°C and grind into a fine powder.

-

Solvent Selection: Prepare a 60% (v/v) aqueous ethanol (B145695) solution.

-

Extraction:

-

Place 1 gram of the powdered plant material into a suitable flask.

-

Add 35 mL of the 60% ethanol solvent.

-

Immerse the flask in an ultrasonic bath operating at a frequency of 40 kHz and a power of 300 W.

-

Maintain the extraction for a specified duration (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

-

-

Post-Extraction:

-

Immediately cool the extract in an ice bath to halt the extraction process.

-

Centrifuge the extract at 16,800 x g for 10 minutes.

-

Filter the supernatant through a 0.45 µm filter prior to analysis.

-

Analytical Quantification by HPLC-DAD

High-performance liquid chromatography coupled with a diode-array detector (HPLC-DAD) is a robust and widely used method for the quantification of phenolic compounds, including caffeoylquinic acid derivatives.

Protocol: HPLC-DAD Analysis of Caffeoylquinic Acids [13]

-

Instrumentation: An HPLC system equipped with a DAD detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 100 mm, 2.6 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution:

-

A linear gradient program should be optimized to achieve separation of the target analytes. A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.

-

-

Detection: Monitor the eluent at a wavelength of 330 nm, which is suitable for the detection of caffeoylquinic acids.

-

Quantification:

-

Prepare a calibration curve using a certified standard of this compound at various concentrations.

-

Quantify the compound in the plant extracts by comparing the peak area with the calibration curve.

-

Visualizing Methodologies

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflow for extraction and the logical steps in a validated analytical method.

Signaling Pathways and Bioactivity

While the direct impact of this compound on specific signaling pathways has not been extensively elucidated, the broader class of caffeoylquinic acids is known to possess significant biological activities, primarily attributed to their antioxidant properties[14].

Constituents of Morus alba, including various phenolic compounds, have been shown to modulate pathways involved in lipid metabolism. For instance, compounds from Morus alba leaves have been found to activate the AMP-activated protein kinase (AMPK) signaling pathway . Activation of AMPK can lead to the phosphorylation of acetyl-CoA carboxylase 1 (ACC1) and an upregulation of carnitine palmitoyl-transferase 1A (CPT1A), which collectively enhance the β-oxidation of fatty acids[3].

Further research is necessary to determine if this compound specifically contributes to the activation of the AMPK pathway or other signaling cascades associated with the therapeutic effects of Morus alba.

Conclusion and Future Directions

This compound is a confirmed phytochemical in Morus alba fruits, with the potential for presence in other parts of the plant. This technical guide provides a foundation for researchers by outlining current knowledge and providing adaptable experimental protocols. Key areas for future research include:

-

Comprehensive Quantification: A systematic study to quantify the concentration of this compound in the leaves, stems, roots, and fruits of various Morus alba cultivars.

-

Method Validation: Development and validation of a specific HPLC or UPLC-MS/MS method for the precise quantification of this compound.

-

Protocol Optimization: Optimization of extraction parameters to maximize the yield of this specific ester from different plant parts.

-

Mechanistic Studies: In-depth investigation into the specific signaling pathways modulated by isolated this compound to elucidate its mechanisms of action and therapeutic potential.

By addressing these research gaps, the scientific community can better understand and harness the potential of this compound from Morus alba for applications in drug development and functional foods.

References

- 1. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quantitative Changes of Polyphenolic Compounds in Mulberry (Morus alba L.) Leaves in Relation to Varieties, Harvest Period, and Heat Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quali-quantitative analyses of Flavonoids of Morus nigra L. and Morus alba L. (Moraceae) fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. itjfs.com [itjfs.com]

- 9. itjfs.com [itjfs.com]

- 10. itjfs.com [itjfs.com]

- 11. researchgate.net [researchgate.net]

- 12. Ionic liquid-based ultrasound-assisted extraction and aqueous two-phase system for analysis of caffeoylquinic acids from Flos Lonicerae Japonicae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. ohsu.edu [ohsu.edu]

The Role of 3-O-Caffeoylquinic Acid Methyl Ester in Plant Secondary Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Caffeoylquinic acid methyl ester is a naturally occurring phenylpropanoid, a methyl ester derivative of the more commonly known 3-O-caffeoylquinic acid (neochlorogenic acid). As a secondary metabolite, it is integral to a plant's interaction with its environment, contributing to defense mechanisms and potentially acting as a signaling molecule. This technical guide provides a comprehensive overview of the biosynthesis, physiological role, and methods for the analysis of this compound in the context of plant secondary metabolism. It is intended to be a valuable resource for researchers in phytochemistry, plant biology, and natural product-based drug discovery.

Introduction

Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they play a crucial role in the interaction of the plant with its environment. Among these, phenylpropanoids represent a major class of compounds derived from the shikimate pathway. This compound belongs to this class, being a derivative of caffeoylquinic acids (CQAs), which are esters formed between caffeic acid and quinic acid.[1] The methylation of the carboxylic acid group of 3-O-caffeoylquinic acid results in a molecule with altered physicochemical properties, such as increased lipophilicity, which may affect its localization within the cell, its transport, and its biological activity. This document will delve into the current understanding of this compound's place in the complex network of plant secondary metabolism.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the well-established phenylpropanoid pathway, which is responsible for the production of a vast array of plant secondary metabolites, including flavonoids, lignans, and hydroxycinnamic acids. The formation of the core 3-O-caffeoylquinic acid structure is a prerequisite, followed by a methylation step.

Formation of the Caffeoylquinic Acid Backbone

The biosynthesis of caffeoylquinic acids begins with the amino acid L-phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) . A series of hydroxylation and ligation reactions, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) , leads to the formation of activated hydroxycinnamoyl-CoA esters, primarily p-coumaroyl-CoA.

From p-coumaroyl-CoA, two main routes lead to the formation of caffeoylquinic acids:

-

The HQT Pathway: The enzyme hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) catalyzes the esterification of quinic acid with p-coumaroyl-CoA to form p-coumaroyl quinate. This is then hydroxylated by p-coumaroyl ester 3'-hydroxylase (C3'H) to yield caffeoylquinate.[2]

-

The HCT Pathway: The enzyme hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT) esterifies shikimic acid with p-coumaroyl-CoA to form p-coumaroyl shikimate. This intermediate is then hydroxylated by C3'H to caffeoyl shikimate. HCT can then convert caffeoyl shikimate to caffeoyl-CoA, which is subsequently used by HQT to form caffeoylquinate.[2]

The isomerization of the caffeoyl group on the quinic acid ring leads to the formation of different isomers, including 3-O-caffeoylquinic acid (neochlorogenic acid).

The Methylation Step

The final step in the formation of this compound is the methylation of the carboxyl group of 3-O-caffeoylquinic acid. This reaction is catalyzed by a methyltransferase, which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.

While the specific enzyme responsible for the methylation of 3-O-caffeoylquinic acid has not been definitively characterized in all plant species, two major classes of O-methyltransferases (OMTs) involved in the phenylpropanoid pathway are the primary candidates:

-

Caffeoyl-CoA O-methyltransferase (CCoAOMT): This enzyme is known to methylate the hydroxyl groups of caffeoyl-CoA to produce feruloyl-CoA, a key precursor for lignin (B12514952) biosynthesis.[3]

-

Caffeic acid O-methyltransferase (COMT): This enzyme also plays a role in lignin biosynthesis by methylating caffeic acid and 5-hydroxyferulic acid.[4]

It is plausible that a member of these OMT families, or a yet-to-be-identified specific methyltransferase, is responsible for the methylation of the carboxylic acid group of caffeoylquinic acids. Further research is needed to isolate and characterize the specific enzyme(s) involved in this reaction.

Role in Plant Secondary Metabolism

The precise role of this compound in plant secondary metabolism is still under investigation, but it is likely to be involved in plant defense and stress responses, similar to other caffeoylquinic acid derivatives.

Plant Defense

Phenylpropanoids are well-known for their role in defending plants against a wide range of biotic stressors, including herbivores and pathogens. Caffeoylquinic acids have been shown to possess antimicrobial and insecticidal properties. The methylation of 3-O-caffeoylquinic acid may alter its efficacy in these defense mechanisms. The increased lipophilicity of the methyl ester could enhance its ability to penetrate microbial cell membranes or the insect gut, potentially increasing its toxicity to pathogens and herbivores.

Abiotic Stress Response

Plants accumulate phenylpropanoids in response to various abiotic stresses, such as UV radiation, high salinity, and drought. These compounds can act as antioxidants, scavenging reactive oxygen species (ROS) that are produced under stress conditions and can cause cellular damage. The catechol group of the caffeoyl moiety is a potent antioxidant. While methylation of the carboxylic acid does not directly affect the antioxidant capacity of the catechol ring, it may influence the compound's localization within the cell, potentially directing it to membranes where lipid peroxidation is a major threat.

Signaling Pathways

Plant hormones such as jasmonates (JA) and salicylates (SA) are key regulators of plant defense responses.[3][5][6] Their signaling pathways are known to influence the expression of genes involved in the phenylpropanoid pathway. It is plausible that the accumulation of this compound is modulated by these signaling pathways in response to specific biotic or abiotic cues. The interplay between these hormone signaling pathways can be complex, with both synergistic and antagonistic interactions affecting the final metabolic output.[7] Further research is needed to elucidate the specific signaling cascades that regulate the biosynthesis and accumulation of this methyl ester.

Quantitative Data

The concentration of this compound can vary significantly between plant species, tissues, and in response to environmental conditions. While comprehensive comparative data is limited, the following table summarizes available quantitative information for this compound and related caffeoylquinic acid methyl esters in various plants.

| Plant Species | Tissue | Compound | Concentration (µg/g dry weight) | Reference |

| Ilex pubescens | Leaves | 3,5-di-O-caffeoylquinic acid methyl ester | Not specified, but isolated | [8] |

| Ilex pubescens | Leaves | 3,4-di-O-caffeoylquinic acid methyl ester | Not specified, but isolated | [8] |

| Ilex pubescens | Leaves | 3,4,5-tri-O-caffeoylquinic acid methyl ester | Not specified, but isolated | [8] |

| Lonicera japonica | Flower buds | 3,4,5-tri-O-caffeoylquinic acid methyl ester | Not specified, but isolated | [9] |

Note: Quantitative data for this compound is not widely reported in a standardized format. The table includes related methyl esters to provide a broader context of their occurrence.

Experimental Protocols

The isolation and quantification of this compound typically involve chromatographic techniques, often coupled with mass spectrometry for accurate identification and quantification.

Extraction and Isolation

A general protocol for the extraction and isolation of this compound from plant material is as follows:

-

Sample Preparation: Fresh plant material is flash-frozen in liquid nitrogen and lyophilized to dryness. The dried material is then ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable solvent, typically methanol (B129727) or an ethanol/water mixture. Acidification of the extraction solvent (e.g., with 0.1% formic acid) can improve the stability of phenolic compounds. Extraction is often performed using sonication or maceration, followed by centrifugation to separate the extract from the solid plant material.

-

Solid-Phase Extraction (SPE): The crude extract can be further purified and concentrated using SPE. A C18 cartridge is commonly used to retain the phenolic compounds, which are then eluted with methanol.

-

Column Chromatography: For isolation of the pure compound, the enriched extract is subjected to column chromatography. A variety of stationary phases can be used, including Sephadex LH-20, silica (B1680970) gel, or reversed-phase C18 material. Elution is typically performed with a gradient of solvents, such as water and methanol or acetonitrile.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC on a C18 column to obtain the pure this compound.

Quantification by HPLC-MS/MS

A validated method for the quantification of this compound in plant extracts typically involves High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (HPLC-MS/MS).

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed with two solvents:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program: A typical gradient might start at 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

-

Flow Rate: A flow rate of 0.3 mL/min is common.

-

Column Temperature: The column is usually maintained at a constant temperature, for example, 40 °C.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray ionization (ESI) is typically used, often in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻ for this compound, m/z 367.1) and monitoring specific fragment ions generated by collision-induced dissociation (CID).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for quantification and confirmation. For example, a transition might be m/z 367.1 -> 191.1 (quinic acid fragment) or m/z 367.1 -> 179.1 (caffeic acid fragment).

-

Quantification: A calibration curve is generated using a certified reference standard of this compound at known concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve.

-

Conclusion and Future Perspectives

This compound is an intriguing secondary metabolite with a likely role in plant defense and stress response. While its biosynthesis is rooted in the well-understood phenylpropanoid pathway, the specific enzymatic control of its final methylation step requires further elucidation. Future research should focus on identifying and characterizing the specific methyltransferases involved. Furthermore, more extensive quantitative studies are needed to understand the distribution of this compound across the plant kingdom and its dynamic accumulation in response to various environmental stimuli. A deeper understanding of the unique biological activities of the methyl ester form compared to its non-methylated counterpart will be crucial in uncovering its precise physiological functions. For drug development professionals, the altered physicochemical properties of this compound may offer advantages in terms of bioavailability and bioactivity, warranting further investigation into its pharmacological potential.

References

- 1. This compound | 123483-19-2 | FC177959 [biosynth.com]

- 2. mdpi.com [mdpi.com]

- 3. Kinetics of Salicylate-Mediated Suppression of Jasmonate Signaling Reveal a Role for Redox Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Basis for the Modulation of Lignin Monomer Methylation by Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 3,4,5-Tri-O-caffeoylquinic acid methyl ester isolated from Lonicera japonica Thunb. Flower buds facilitates hepatitis B virus replication in HepG2.2.15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Biological Activities of Methyl Chlorogenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl chlorogenate, the methyl ester of chlorogenic acid, is a naturally occurring phenolic compound found in various plants.[1] While chlorogenic acid has been extensively studied for its diverse biological activities, methyl chlorogenate is emerging as a compound of significant interest due to its potential antioxidant, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive overview of the core biological activities of methyl chlorogenate, detailing the underlying mechanisms of action, presenting available quantitative data, and outlining the experimental protocols used to elucidate these effects.

Antioxidant Activity

Methyl chlorogenate exhibits its antioxidant effects primarily through radical scavenging mechanisms.[1] By donating hydrogen atoms or electrons, it can neutralize reactive oxygen species (ROS), thus mitigating oxidative stress, a key contributor to numerous pathological conditions.

Quantitative Data for Antioxidant Activity

While specific IC50 values for methyl chlorogenate in various antioxidant assays are not extensively reported in the literature, its potent radical scavenging activity has been noted.[1] For context, the antioxidant activities of its parent compound, chlorogenic acid, are well-documented and provide a relevant benchmark.

| Assay | Test System | IC50 (µg/mL) of Chlorogenic Acid (for comparison) | Reference |

| DPPH Radical Scavenging | Methanolic solution | ~9.5 | [2] |

| ABTS Radical Scavenging | Aqueous solution | ~5.8 | [3] |

Note: The antioxidant capacity of methyl chlorogenate is suggested to be strong, but specific quantitative data from head-to-head comparisons with chlorogenic acid is limited.

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate an electron and decolorize the stable DPPH radical.

-

Reagents: DPPH solution (0.1 mM in methanol), methanol, test sample (methyl chlorogenate), and a positive control (e.g., ascorbic acid).

-

Procedure:

-

Prepare various concentrations of the test sample and positive control in methanol.

-

Add 1 mL of each sample concentration to 2 mL of DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against sample concentration.

-

This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+).

-

Reagents: ABTS solution (7 mM), potassium persulfate solution (2.45 mM), ethanol (B145695) or water, test sample, and a positive control (e.g., Trolox).

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of the test sample at various concentrations to 1 mL of the diluted ABTS•+ solution.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

The percentage of scavenging activity is calculated similarly to the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

-

Anti-inflammatory Activity

Methyl chlorogenate has demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[1] This is achieved through the modulation of key signaling pathways involved in the inflammatory response.

Mechanisms of Anti-inflammatory Action

Methyl chlorogenate has been shown to suppress the activation of the NF-κB (nuclear factor-kappa B) pathway, a critical regulator of inflammation.[4] It has been observed to inhibit the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of NF-κB-dependent pro-inflammatory genes.[4]

Quantitative Data for Anti-inflammatory Activity

| Assay | Test System | IC50 of Chlorogenic Acid (for comparison) | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | Not specified, but significant inhibition observed | [5] |

| TNF-α Production | LPS-stimulated RAW 264.7 cells | Not specified, but significant inhibition observed | [5] |

| IL-6 Production | LPS-stimulated RAW 264.7 cells | Not specified, but significant inhibition observed | [5] |

Experimental Protocols for Anti-inflammatory Assays

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of methyl chlorogenate for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at 540 nm.

-

The amount of nitrite is calculated from a sodium nitrite standard curve.

-

The IC50 value for NO inhibition is determined from the dose-response curve.

-

This enzyme-linked immunosorbent assay quantifies the levels of the pro-inflammatory cytokines TNF-α and IL-6.

-

Procedure:

-

Follow the same cell culture, pre-treatment, and stimulation steps as in the NO production assay.

-